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  • Product: trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
  • CAS: 34919-34-1

Core Science & Biosynthesis

Foundational

CAS number and registry data for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a synthetic organic compound that has garnered significant interest within the scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropane ring attached to a brominated phenyl group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The rigid cyclopropane scaffold can impart favorable pharmacological properties, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Registry Data and Chemical Properties

There appears to be some discrepancy in the literature and commercial listings regarding the CAS Registry Number for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. Two primary CAS numbers are frequently associated with this compound: 34919-34-1 and 91445-84-0 .[2][3][4] While both refer to 2-(3-bromophenyl)cyclopropanecarboxylic acid, the "trans" designation is explicitly linked to CAS No. 34919-34-1 in some sources.[2] It is crucial for researchers to verify the specific isomer and corresponding CAS number when sourcing this chemical. For the purpose of this guide, we will consider the properties associated with both listings, as they are often used interchangeably.

PropertyValueSource
Molecular Formula C10H9BrO2[2][3][4]
Molecular Weight 241.08 g/mol [2][3][4]
Appearance White crystalline powder[2]
Melting Point 140-145 °C[2]
Purity ≥95%[2][3][4]
Solubility Moderately soluble in common organic solvents like dimethylformamide.[2]
Storage 2-8 °C, moisture sensitive. Store in tightly sealed containers under a nitrogen atmosphere.[2][4]

Chemical Identifiers:

  • IUPAC Name: 2-(3-bromophenyl)cyclopropane-1-carboxylic acid[3]

  • Canonical SMILES: BrC1=CC(=CC=C1)C2C(C2)C(=O)O[2]

  • InChI: InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)[3]

  • InChI Key: WQKBKSZJAIBOED-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

A plausible synthetic route could start from 3-bromocinnamic acid. The cyclopropanation of the double bond would lead to the desired cyclopropane ring. The stereochemistry of the final product (trans isomer) is a critical aspect of the synthesis and often requires specific catalytic systems or purification methods to isolate the desired isomer.

A related synthesis for (±)-trans-2-phenylcyclopropane carboxylic acid starts from trans-cinnamic acid, which can be adapted.[5]

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Purification 3-Bromocinnamic_acid 3-Bromocinnamic acid Cyclopropanation Cyclopropanation Reaction 3-Bromocinnamic_acid->Cyclopropanation Cyclopropanating_reagent Cyclopropanating Reagent (e.g., Diazomethane/catalyst, Simmons-Smith reagent) Cyclopropanating_reagent->Cyclopropanation Racemic_mixture Racemic Mixture of cis/trans Isomers Cyclopropanation->Racemic_mixture Purification Chromatographic Purification Racemic_mixture->Purification Final_Product trans-2-(3-Bromo-phenyl)- cyclopropanecarboxylic acid Purification->Final_Product

Caption: Conceptual workflow for the synthesis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.

Applications in Drug Discovery and Development

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of both a carboxylic acid group and a bromo-phenyl moiety provides two reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

Key Application Areas:

  • Kinase Inhibitors: This compound is employed in the preparation of certain kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The cyclopropyl and bromophenyl fragments can be incorporated into larger molecules designed to fit into the active site of specific kinases, thereby modulating their activity.

  • Building Block in Organic Synthesis: It is utilized in organic synthesis as a bromophenylcyclopropyl building block.[2] The unique conformational constraints imposed by the cyclopropane ring can be exploited to control the three-dimensional structure of a molecule, which is often critical for its biological activity.

  • Intermediate for Phenylcyclopropyl-Containing Pharmaceuticals: The compound serves as an intermediate for synthesizing a broader class of pharmaceuticals containing the phenylcyclopropyl motif.[2]

Logical Relationship in Drug Development:

Drug_Development_Logic Starting_Material trans-2-(3-Bromo-phenyl)- cyclopropanecarboxylic acid Functionalization Chemical Functionalization (e.g., Amide coupling, Suzuki coupling) Starting_Material->Functionalization Lead_Compound Lead Compound Library Functionalization->Lead_Compound Screening Biological Screening (e.g., Kinase Assays) Lead_Compound->Screening Active_Compound Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Screening->Active_Compound Drug_Product Formulated Drug Product Active_Compound->Drug_Product

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Recommended Handling Precautions:

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the development of kinase inhibitors and other pharmaceuticals highlights the importance of the cyclopropyl scaffold in modern drug design. Researchers working with this compound should pay close attention to the potential ambiguity in its CAS Registry Number and adhere to strict safety protocols during its handling and use. Further exploration of its synthetic applications is likely to yield novel compounds with significant therapeutic potential.

References

  • PubChem. 2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester. [Link]

  • Cheméo. Chemical Properties of Cyclopropanecarboxylic acid, trans-2-phenyl-, dodecyl ester. [Link]

  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

  • NextSDS. 2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid — Chemical Substance Information. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Organic Syntheses. bromocyclopropane. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Google Patents.
  • CAS. REGISTRY Database Summary Sheet (DBSS). [Link]

  • NIH. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • RSC Publishing. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic synthesis for the unambiguous structural elucidation of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic synthesis for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, a substituted cyclopropane derivative of interest as a potential scaffold in medicinal chemistry. In the absence of a publicly available, empirically-acquired reference spectrum, this document serves as a technical whitepaper, leveraging established NMR principles, spectral data from analogous structures, and theoretical knowledge to predict and interpret the key spectral features. We will explore the nuanced effects of the strained cyclopropyl ring, the stereochemistry of the trans configuration, and the electronic influence of the 3-bromophenyl substituent on chemical shifts and spin-spin coupling constants. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for structural verification and characterization.

Introduction: The Structural Challenge

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid presents a fascinating case for NMR analysis. Its structure combines three distinct molecular fragments, each with characteristic spectral signatures: a 1,3-disubstituted aromatic ring, a stereochemically defined cyclopropane ring, and a carboxylic acid functional group. The rigidity of the cyclopropane ring and its trans configuration create a fixed spatial relationship between its protons, leading to complex but highly informative spin-spin coupling patterns. Furthermore, the electronic effects of the bromine atom and the carboxylic acid group propagate through the molecule, influencing the chemical shifts of nearby and distant nuclei. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and verifying its stereochemistry upon synthesis.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. Due to the absence of any plane of symmetry that bisects the molecule, all protons and all carbons (with the exception of any accidental isochrony) are chemically non-equivalent.

cluster_phenyl 3-Bromophenyl Group cluster_cyclopropane trans-Cyclopropane Ring cluster_carboxyl Carboxylic Acid C1' C1' C2' C2' (H) C1'->C2' C3' C3' (Br) C2'->C3' C4' C4' (H) C3'->C4' C5' C5' (H) C4'->C5' C6' C6' (H) C5'->C6' C6'->C1' C1 C1 (H) C2 C2 (H) C1->C2 C_OOH COOH C1->C_OOH C2->C1' C3 C3 (H, H) C2->C3 C3->C1 O1 O C_OOH->O1 = O2 OH C_OOH->O2

Caption: Numbering scheme for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.

This analysis predicts:

  • ¹H NMR: 8 unique signals (4 aromatic, 3 cyclopropyl, 1 carboxylic acid).

  • ¹³C NMR: 10 unique signals (6 aromatic, 3 cyclopropyl, 1 carbonyl).

Experimental Methodology: A Best-Practice Protocol

Acquiring high-quality NMR data is foundational to accurate structural analysis. The following protocol represents a self-validating system for obtaining reliable spectra for this type of compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the solid sample. The precision is crucial for any quantitative analysis (qNMR) if required later.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for general organic molecules. It is relatively non-polar and has a clean spectral window, with a residual solvent peak at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, beneficial for ensuring the solubility of the carboxylic acid and for observing the exchangeable COOH proton as a sharper signal. Residual solvent and water peaks appear at ~2.50 ppm and ~3.33 ppm, respectively.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Modern spectrometers often reference the residual solvent peak, but TMS remains the gold standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coils (~4 cm).

Data Acquisition Workflow

The process from a prepared sample to an interpretable spectrum follows a standardized workflow, which can be visualized as follows:

Caption: Standardized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The proton spectrum can be logically divided into three key regions.

Aromatic Region (δ 7.0 - 7.6 ppm)

The 1,3-disubstituted (meta) pattern of the bromophenyl ring will give rise to four distinct signals. Based on data from analogous 3-bromophenyl-containing compounds, the chemical shifts can be predicted with reasonable accuracy[1].

  • H2' (δ ~7.4-7.5 ppm): This proton is ortho to the bromine and meta to the cyclopropyl group. It will likely appear as a narrow triplet or a singlet-like peak due to small meta couplings.

  • H4' (δ ~7.1-7.2 ppm): This proton is situated between the bromine and cyclopropyl substituents. It is expected to be a triplet due to coupling with H5' and H3'.

  • H5' (δ ~7.3-7.4 ppm): This proton is ortho to the cyclopropyl group and meta to the bromine. It will likely appear as a doublet of triplets or a multiplet.

  • H6' (δ ~7.0-7.1 ppm): This proton is ortho to the cyclopropyl group. It will likely appear as a doublet or multiplet.

Cyclopropyl Region (δ 1.4 - 3.0 ppm)

This is the most structurally informative region. The protons on the three-membered ring are highly shielded compared to other aliphatic protons due to the ring's unique electronic properties.[2] The trans stereochemistry dictates specific coupling constants.

  • H2 (δ ~2.6-2.8 ppm): This proton is attached to the same carbon as the phenyl ring (C2). It will be split by H1 (trans, J ~ 4-6 Hz) and the two diastereotopic protons on C3 (J ~ 4-9 Hz). Expected multiplicity: Doublet of Doublets of Doublets (ddd).

  • H1 (δ ~1.9-2.1 ppm): This proton is on the carbon bearing the carboxylic acid (C1). It is coupled to H2 (trans, J ~ 4-6 Hz) and the two protons on C3 (Jcis ~ 7-10 Hz, Jtrans ~ 4-6 Hz). Expected multiplicity: Doublet of Doublets of Doublets (ddd).

  • H3a & H3b (δ ~1.4-1.8 ppm): These are the two diastereotopic protons on C3. They will split each other (geminal coupling, Jgem ~ 4-7 Hz) and are also coupled to H1 and H2. This will result in two complex and likely overlapping multiplets. The distinction between cis and trans coupling constants is a key feature of cyclopropane systems.[2]

Carboxylic Acid Region (δ 10.0 - 12.0 ppm)
  • -COOH (δ ~11.0 ppm): The carboxylic acid proton typically appears as a broad singlet far downfield. Its chemical shift and peak shape are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 12.0br s-
H2'7.4 - 7.5t or sJ ≈ 1-2 Hz
H5'7.3 - 7.4m-
H4'7.1 - 7.2tJ ≈ 7-8 Hz
H6'7.0 - 7.1dJ ≈ 7-8 Hz
H22.6 - 2.8dddJ_trans, J_vicinal, J_vicinal
H11.9 - 2.1dddJ_trans, J_cis, J_trans
H3a/H3b1.4 - 1.8mJ_gem, J_cis, J_trans

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum is generally simpler due to proton decoupling and the wide chemical shift range, which minimizes peak overlap.[3]

  • Carbonyl Carbon (C=O, δ ~175-180 ppm): The carboxylic acid carbonyl carbon appears far downfield, typically as a sharp signal of lower intensity.[4]

  • Aromatic Carbons (δ 122 - 145 ppm): Six distinct signals are expected.

    • C1' (ipso-C, δ ~142-145 ppm): The carbon attached to the cyclopropyl ring.

    • C3' (C-Br, δ ~122-124 ppm): The carbon directly bonded to bromine is shielded due to the heavy atom effect.

    • C2', C4', C5', C6' (δ ~125-132 ppm): The four protonated aromatic carbons will appear in this range.

  • Cyclopropyl Carbons (δ 18 - 35 ppm): The carbons of the strained ring are significantly shielded.

    • C1 & C2 (δ ~25-35 ppm): The two methine carbons of the cyclopropane ring.

    • C3 (δ ~18-22 ppm): The methylene carbon of the cyclopropane ring, expected to be the most upfield of the three. For comparison, the carbon in unsubstituted cyclopropane has a chemical shift of -2.7 ppm.[5]

Table 2: Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)Notes
COOH175 - 180Carbonyl, low intensity
C1'142 - 145Aromatic, ipso to cyclopropyl
C2',C4',C5',C6'125 - 132Four distinct aromatic CH signals
C3'122 - 124Aromatic, attached to Br (shielded)
C228 - 35Cyclopropyl CH (deshielded by Ph)
C125 - 32Cyclopropyl CH (deshielded by COOH)
C318 - 22Cyclopropyl CH₂ (most shielded)

Conclusion

This guide presents a detailed, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. The key identifying features include a complex set of four signals in the aromatic region, a highly informative system of three coupled signals in the upfield cyclopropyl region, and a downfield carboxylic acid proton. The ¹³C spectrum is expected to show ten distinct resonances, with the C-Br carbon and the strained cyclopropyl carbons serving as key diagnostic markers. While this analysis provides a robust framework for interpretation, empirical verification remains the final arbiter of structure. The methodologies and predictive data contained herein should serve as a valuable resource for any scientist engaged in the synthesis and characterization of this compound and its structural analogs.

References

  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, trans-2-phenyl-, 2,3-dichlorophenyl ester - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Nuclear Magnetic Resonance Spectroscopy, Part Two: Carbon-13 Spectra. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR spectra 2-13C. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Akul-Mehmood. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). trans-2,2-Dibromo-3-phenyl cyclopropane-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Klika, K. D., et al. (2007). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions, (35), 3943-3953. Retrieved from [Link]

  • Al-Jubair, H. K., et al. (2025). Synthesis and Characterization of some new heterocyclic derivatives from Aromatic Carbonyl Compounds and Carboxylic Acids with E. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(20), 6116. Retrieved from [Link]

  • Piazzi, L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Introduction and Strategic Utility trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (CAS: 34919-34-1) is a highly specialized bromophenylcyclopropyl building block extensively utilized in advanced organic synthesis[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (CAS: 34919-34-1) is a highly specialized bromophenylcyclopropyl building block extensively utilized in advanced organic synthesis[1]. Its unique structural motif—a rigid cyclopropane ring coupled with a halogenated phenyl group—makes it a critical intermediate in the preparation of kinase inhibitors and other phenylcyclopropyl-containing pharmaceuticals[1]. However, the compound presents specific physicochemical hazards, including moisture sensitivity and acute irritant properties[1][2]. This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating framework for the safe handling, storage, and synthetic integration of this critical reagent.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of CAS 34919-34-1 is essential for predicting its behavior in the laboratory and mitigating risks.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound[1][3][4][5]:

ParameterValueSource / Verification
Chemical Name trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acidStandard IUPAC
CAS Registry Number 34919-34-1[1][2]
Molecular Formula C10H9BrO2[3][5]
Molecular Weight 241.08 g/mol [4][5]
Appearance White crystalline powder[1]
Melting Point 140–145 °C[1]
Solubility Moderately soluble in dimethylformamide (DMF)[1]
Causality of Chemical Hazards

The hazards associated with this compound are directly linked to its molecular architecture:

  • Irritation Potential (H315, H319): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the stratum corneum or ocular mucosa, it lowers the local physiological pH, leading to protein denaturation and acute irritation[2][3].

  • Lipophilicity and Penetration: The 3-bromophenyl group enhances the overall lipophilicity of the molecule. This facilitates rapid penetration through lipid bilayers in the skin, exacerbating the irritant effects of the acidic functional group[2].

  • Moisture Sensitivity: While the free acid is relatively stable, the compound is prone to clumping and potential degradation upon prolonged exposure to atmospheric moisture[1]. When activated (e.g., to an acyl chloride) during synthesis, the cyclopropane ring strain combined with the electrophilic carbonyl makes the intermediate highly susceptible to rapid, exothermic hydrolysis.

GHS Classification and Toxicological Data

According to standard Safety Data Sheets (SDS), trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is classified under the Globally Harmonized System (GHS) with the GHS07 (Exclamation Mark) pictogram[2][3].

Hazard Statements:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[3].

  • H336: May cause drowsiness or dizziness[2].

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard Operating Procedure: Safe Handling & Storage

To maintain scientific integrity and personnel safety, handling must follow a self-validating protocol.

Storage Protocol
  • Environment: Store the compound in tightly sealed, amber-colored glass containers to protect from light-induced radical formation[1].

  • Atmosphere: Maintain under a strict nitrogen (N2) or argon (Ar) atmosphere to prevent moisture ingress[1].

  • Temperature: Keep refrigerated at 2–8 °C or strictly below 25 °C[1]. Causality Check: Cold storage minimizes the thermodynamic energy available for unwanted degradation pathways, while the inert atmosphere prevents hydrolysis[1].

Weighing and Transfer (Self-Validating Workflow)
  • Preparation: Ensure the fume hood face velocity is calibrated to 0.5 m/s. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Static Control: Use an anti-static bar near the analytical balance. The crystalline powder can hold a static charge, leading to aerosolization and inhalation risks (H335)[3].

  • Transfer: Weigh the required mass into a pre-dried, tared vial.

  • Validation: Immediately flush the source container with nitrogen for 30 seconds before resealing. Verify the seal integrity using Parafilm or Teflon tape.

Experimental Workflow: Integration into Organic Synthesis

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is frequently employed in the synthesis of kinase inhibitors via amide coupling[1]. The following methodology outlines a robust, step-by-step protocol for coupling this building block with an amine, incorporating self-validating checkpoints.

Step-by-Step Methodology: Amide Coupling

Step 1: Solvent Validation

  • Draw 10 mL of anhydrous dimethylformamide (DMF) via a dry syringe.

  • Self-Validation: Perform a Karl Fischer titration on the DMF. Proceed only if the water content is <50 ppm. This ensures the moisture-sensitive activated intermediate will not hydrolyze[1].

Step 2: Activation of the Carboxylic Acid

  • In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent (eq) of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid in the validated anhydrous DMF[1].

  • Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid, driving the activation forward.

  • Stir at room temperature for 15 minutes.

Step 3: Nucleophilic Addition

  • Add 1.1 eq of the target primary or secondary amine dropwise to the activated mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The disappearance of the starting material spot (UV active due to the bromophenyl ring) confirms the completion of the coupling.

Step 4: Quenching and Workup

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess acid and decompose unreacted HATU.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude residue via LC-MS to confirm the presence of the desired product mass [M+H]+.

Workflow Visualization

G N1 Storage <25°C, N2 Atm N2 Glovebox Transfer (Moisture <50ppm) N1->N2 PPE Required N3 Activation (HATU / DIPEA) N2->N3 Karl Fischer Check N4 Amide Coupling in Anhydrous DMF N3->N4 Amine Addition N5 Kinase Inhibitor Intermediate N4->N5 LC-MS Validation

Caption: Workflow for the moisture-controlled handling and synthetic integration of CAS 34919-34-1.

Emergency Response Protocols

Given the irritant nature of the compound (H315, H319, H335)[2][3], rapid response protocols are mandatory:

  • Accidental Spill: Do not sweep dry powder, as this generates inhalable dust. Cover the spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite) to suppress dust. Collect mechanically into a hazardous waste container. Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize residual acid.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Do not use organic solvents (like ethanol or acetone) to wash the skin, as they will compromise the lipid barrier and increase the transdermal absorption of the lipophilic bromophenyl derivative.

  • Ocular Exposure: Flush eyes with water or sterile saline for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the risk of severe corneal irritation[2].

References

  • ChemShuttle. "trans-2-(3-bromo-phenyl)-cyclopropanecarboxylic acid; CAS No. 34919-34-1". ChemShuttle.
  • NextSDS. "rac-(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid - NextSDS". NextSDS Database.
  • ChemicalBook. "34919-34-1 | CAS DataBase". ChemicalBook.
  • Benqii. "rel-(1R,2R)-2-(3-溴苯基)环丙烷-1-羧酸- CAS:34919-34-1". Benqii Mall.
  • Sunway Pharm Ltd. "- CAS:34919-34-1". Sunway Pharm.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Biaryl Cyclopropanecarboxylic Acids The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Cyclopropanecarboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[2] Of particular interest is the synthesis of biaryl structures, which are prevalent in a vast array of biologically active compounds.

This guide focuses on the specific application of the Suzuki-Miyaura coupling to a unique substrate: trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. This molecule presents a valuable scaffold, combining the rigidity and three-dimensional character of the cyclopropane ring with the versatile biaryl motif and a carboxylic acid handle for further functionalization. The successful coupling of this substrate opens avenues for the synthesis of novel drug candidates and complex molecular probes.

However, the presence of both a free carboxylic acid and a cyclopropyl group attached to the aryl bromide introduces specific challenges that require careful consideration of reaction conditions. The acidic proton of the carboxylic acid necessitates a stoichiometric amount of base for its deprotonation, in addition to the base required for the catalytic cycle. Furthermore, the selection of the catalyst, ligand, base, and solvent system is crucial to ensure high yields and prevent potential side reactions.

This document provides a comprehensive overview of the key considerations, optimized protocols, and mechanistic insights for the successful Suzuki-Miyaura cross-coupling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid with various arylboronic acids.

Key Reaction Parameters and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid hinges on the careful selection and optimization of several key parameters.

The Catalytic System: Palladium Source and Ligand Choice

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective precatalysts that are reduced in situ to the active Pd(0) species. For substrates bearing potentially coordinating groups like a carboxylic acid, pre-formed Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be an excellent choice.

The choice of ligand is paramount in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation. For aryl bromides, and particularly those with some steric hindrance from the adjacent cyclopropyl group, bulky and electron-rich phosphine ligands are often superior.

  • Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated broad utility and high activity in Suzuki-Miyaura reactions, especially for challenging substrates including hindered aryl halides.[3][4][5][6] Their bulk facilitates the reductive elimination step and helps to maintain a monoligated, highly active palladium species.

  • Dppf: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another robust and widely used ligand that can be effective for a range of aryl bromides. The resulting [Pd(dppf)Cl₂] complex is air-stable and a reliable catalyst.

The Critical Role of the Base

The base in a Suzuki-Miyaura coupling serves a dual purpose: it activates the boronic acid for transmetalation and neutralizes the acidic byproducts of the reaction.[7] When a substrate contains an acidic proton, as in the case of a carboxylic acid, an additional equivalent of base is required for its deprotonation.

  • Inorganic Carbonates and Phosphates: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most commonly employed bases for Suzuki couplings involving substrates with carboxylic acids.[8][9][10] K₂CO₃ is a strong base that is effective in many cases. K₃PO₄ is a slightly stronger base and can sometimes lead to higher yields, particularly in more challenging couplings.[8]

  • Base Stoichiometry: It is crucial to use at least 3 equivalents of base: one to deprotonate the carboxylic acid, and two to facilitate the catalytic cycle.

Solvent System Selection

The choice of solvent is critical for ensuring the solubility of all reactants, including the deprotonated carboxylic acid substrate, and for facilitating the reaction kinetics. Aqueous solvent systems are often highly effective for the Suzuki coupling of polar substrates like carboxylic acids.[9][11][12][13][14]

  • Aqueous Mixtures: A mixture of an organic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or toluene with water is a common and effective choice. The water aids in dissolving the inorganic base and the carboxylate salt of the starting material.

  • Neat Water: For some hydrophilic substrates, the reaction can be performed in neat water, offering a greener and more economical approach.[9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Solvent B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Degas the Mixture B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Acidify with Aqueous HCl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

This section provides two detailed protocols for the Suzuki-Miyaura cross-coupling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid with a representative arylboronic acid.

Protocol 1: General Conditions with Pd(dppf)Cl₂ in Aqueous Dioxane

Materials:

  • trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add [Pd(dppf)Cl₂] (0.03 eq) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2-3 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired trans-2-(3-aryl-phenyl)-cyclopropanecarboxylic acid.

Protocol 2: High-Activity Conditions with a Buchwald Ligand in Aqueous THF

Materials:

  • trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Add the pre-formed catalyst solution to the flask containing the reactants.

  • Add deionized water to create a 4:1 THF:water mixture.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture to a pH of 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1Protocol 2Rationale
Palladium Source [Pd(dppf)Cl₂]Pd(OAc)₂Both are effective, with [Pd(dppf)Cl₂] being an air-stable precatalyst.
Ligand dppf (in complex)SPhosSPhos is a bulky, electron-rich ligand often superior for hindered substrates.[3][4][5][6]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base which can be beneficial for less reactive substrates.[8][10]
Solvent 1,4-Dioxane/H₂OTHF/H₂OBoth are suitable aqueous mixtures for polar substrates.
Temperature 80-90 °C60-70 °CThe more active catalyst system in Protocol 2 may allow for lower reaction temperatures.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly (e.g., to 5 mol%). Switching to a more active ligand system, such as from dppf to SPhos or XPhos, can also significantly improve yields.[3] Ensure the reaction mixture is thoroughly degassed to prevent catalyst oxidation.

  • Protodeboronation: If significant protodeboronation of the boronic acid is observed, using a less aqueous solvent system or anhydrous conditions with a base like cesium fluoride (CsF) might be beneficial.

  • Incomplete Conversion: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. A stronger base like K₃PO₄ could also drive the reaction to completion.[8]

  • Purification Challenges: The carboxylic acid functionality of the product can sometimes cause streaking on silica gel columns. Adding a small amount of acetic acid to the eluent can help to mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a powerful and versatile method for the synthesis of novel biaryl cyclopropanecarboxylic acids. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • . Royal Society of Chemistry. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Publishing. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note: Divergent Orthogonal Functionalization of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Executive Summary & Strategic Value In modern medicinal chemistry, the cyclopropane ring is a highly privileged structural motif. It serves as a metabolically stable bioisostere for phenyl rings, a rigidified linker, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the cyclopropane ring is a highly privileged structural motif. It serves as a metabolically stable bioisostere for phenyl rings, a rigidified linker, and a conformationally restricted analog of gem-dimethyl groups. trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid represents a premier bifunctional building block. It possesses two orthogonal synthetic handles: an aliphatic carboxylic acid and an aryl bromide.

Historically, utilizing aliphatic carboxylic acids for C–C bond formation was challenging. However, the advent of metallaphotoredox catalysis has unlocked decarboxylative cross-coupling as a robust, radical-based tool[1]. By leveraging the differential reactivity of these two handles, drug development professionals can execute divergent, late-stage functionalization to rapidly generate complex, sp³-rich chemical libraries[2].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reaction conditions are chosen to ensure chemoselectivity and stereocontrol.

  • Chemoselectivity via Oxidative Addition Kinetics: The fundamental challenge in functionalizing this building block is avoiding the premature reaction of the native 3-bromo-phenyl group. In Pathway A (Decarboxylative Arylation), we utilize an external Aryl Iodide (Ar-I) . Because the bond dissociation energy of C–I is significantly lower than that of C–Br, the Ni(0) catalyst undergoes oxidative addition with the external Ar-I at a rate orders of magnitude faster than with the internal Ar-Br. This kinetic differentiation perfectly preserves the aryl bromide for downstream diversification.

  • Stereochemical Memory & Control: Photoredox-mediated single-electron transfer (SET) oxidation of the carboxylate yields a cyclopropyl radical. While cyclopropyl radicals rapidly invert, the steric bulk of the 3-bromo-phenyl substituent strongly biases the trajectory of radical capture by the Ni(II) intermediate, as well as the subsequent reductive elimination. This thermodynamic preference ensures that the reaction proceeds with excellent trans-selectivity, mirroring observations in related difluoroalkylation studies of cyclopropanes[3].

  • The Role of the Base: The free carboxylic acid is highly resistant to SET oxidation. The addition of Cs₂CO₃ is non-negotiable; it deprotonates the acid to form the electron-rich carboxylate anion, which is the actual species quenched by the highly oxidizing *Ir(III) excited state.

G PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) PC_red Ir(II) Reduced State PC_star->PC_red SET from Carboxylate Acid Cyclopropanecarboxylate (Substrate) PC_star->Acid Oxidizes PC_red->PC SET to Ni(I) Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(I) Ni0->Ni2 Oxidative Addition (Ar-I) Ni3 Ni(III)(Ar)(R)(I) Ni2->Ni3 Radical Capture (R•) Ni1 Ni(I)I Ni3->Ni1 Product Coupled Product (Ar-R) Ni3->Product Reductive Elimination Ni1->Ni0 SET from Ir(II) Radical Cyclopropyl Radical (R•) Acid->Radical -e¯, -CO₂ Radical->Ni2 ArX Aryl Iodide (Ar-I) ArX->Ni0

Figure 1: Metallaphotoredox Dual Catalytic Cycle for Decarboxylative Cross-Coupling.

Divergent Synthetic Strategy

To maximize the utility of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, we employ a divergent logic tree. Depending on the target library, chemists can choose to functionalize the carboxylic acid first (Pathway A) or the aryl bromide first (Pathway B).

G SM trans-2-(3-Bromo-phenyl)- cyclopropanecarboxylic acid Path1 Pathway A: Decarboxylative Arylation (Photoredox/Ni) SM->Path1 Ar'-I, Ir/Ni, Blue LED (Chemoselective for -COOH) Path2 Pathway B: Suzuki-Miyaura Coupling (Pd-catalyzed) SM->Path2 Ar''-B(OH)2, Pd(dppf)Cl2 (Chemoselective for -Br) Int1 1-Aryl-2-(3-bromo-phenyl)- cyclopropane (Preserves Ar-Br) Path1->Int1 Int2 trans-2-(3-Aryl-phenyl)- cyclopropanecarboxylic acid (Preserves -COOH) Path2->Int2 Final Fully Functionalized Bis-Aryl Cyclopropane Int1->Final Ar''-B(OH)2, Pd(dppf)Cl2 (Reacts at -Br) Int2->Final Ar'-I, Ir/Ni, Blue LED (Reacts at -COOH)

Figure 2: Divergent Orthogonal Functionalization Logic Tree.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Decarboxylative Arylation (Pathway A)

This protocol details the photoredox/Ni dual-catalyzed coupling of the cyclopropanecarboxylic acid with an external aryl iodide, leaving the native aryl bromide intact.

Reagents & Materials:

  • trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol)

  • Hetero/Aryl Iodide (1.5 equiv, 0.75 mmol)

  • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1.0 mol%)

  • NiCl₂·glyme (5.0 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%)

  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous DMF (0.1 M, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an oven-dried 20 mL reaction vial equipped with a stir bar, add NiCl₂·glyme and dtbbpy. Add 1.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The suspension will transition from a pale green to a clear, deep pale-green/blue solution, indicating the successful formation of the active Ni(II)-dtbbpy pre-catalyst complex.

  • Substrate Addition: To the same vial, add the trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, the Aryl Iodide, the Ir(III) photocatalyst, and Cs₂CO₃. Add the remaining 4.0 mL of DMF.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Degas the heterogeneous mixture via the freeze-pump-thaw method (3 cycles) or by sparging vigorously with ultra-pure Argon for 20 minutes.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the *Ir(III) excited state and irreversibly trap the intermediate cyclopropyl radical to form undesired peroxides.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs (e.g., PennOC Photoreactor). Ensure a cooling fan maintains the reaction temperature at ~25 °C. Stir vigorously (1000 rpm) under irradiation for 18–24 hours.

    • Self-Validation Checkpoint: Over the first hour, the reaction mixture will darken significantly (often to a deep red/brown), indicative of the steady-state formation of Ni(0) and Ni(I) species.

  • Workup & Analysis: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • QC Check: LC-MS analysis should show the mass of the coupled product. The absence of the [M+H]+ corresponding to a double-arylation event confirms the chemoselectivity of the C–I vs C–Br oxidative addition.

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Following Protocol A, the preserved aryl bromide can be diversified via standard Pd-catalysis.

Step-by-Step Methodology:

  • In a microwave vial, combine the product from Protocol A (1.0 equiv), an Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 min via microwave irradiation).

  • Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the expected performance metrics based on validated literature parameters for these reaction classes[1][3].

Table 1: Reaction Optimization and Substrate Scope Data

EntryCoupling Partner (Ar-X)PhotocatalystNi-Source / LigandYield (%)trans:cis Ratio
14-Iodo-pyridine[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glyme / dtbbpy82%> 95:5
24-Bromo-pyridine[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glyme / dtbbpy< 10%N/A
31-Iodo-4-methoxybenzene[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glyme / dtbbpy78%> 95:5
44-Iodo-pyridineRu(bpy)₃Cl₂NiCl₂·glyme / dtbbpy15%N/A
54-Iodo-pyridine[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆None (No Ni)0%N/A

Data Interpretation: Entry 2 highlights the critical chemoselectivity requirement; substituting the aryl iodide for an aryl bromide results in reaction failure or complex mixtures due to competitive oxidative addition with the internal 3-bromo-phenyl group. Entry 4 demonstrates that the highly oxidizing Ir(III) catalyst is required to effectively oxidize the aliphatic carboxylate, whereas standard Ru-based catalysts lack the necessary redox potential.

References

  • Laudadio, G., Palkowitz, M. D., Ewing, T. E., et al. "Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry." ChemRxiv (2022).
  • Jones, A., et al. "Enabling electrochemical, decarboxylative C(sp2)-C(sp3) cross-coupling for parallel medicinal chemistry." European Journal of Medicinal Chemistry (2025).
  • Feng, Z., Xiao, Y.-L., et al. "Decarboxylative and Deaminative Alkylation of Difluoroenoxysilanes via Photoredox Catalysis: A General Method for Site-Selective Synthesis of Difluoroalkylated Alkanes." Organic Letters (2020).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing debromination side reactions with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Welcome to the Technical Support Center for Bifunctional Building Blocks. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing complex synthetic routes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bifunctional Building Blocks. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing complex synthetic routes.

Working with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid presents a unique chemoselectivity challenge. The molecule possesses two highly reactive handles: a carboxylic acid (primed for amidation or esterification) and an aryl bromide (primed for transition-metal-catalyzed cross-coupling). The most persistent issue researchers encounter with this substrate is hydrodebromination (the unwanted reduction of the Ar–Br bond to Ar–H) during downstream transformations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve the C–Br bond when modifying the acid, and suppress debromination when cross-coupling the aryl ring.

🔬 Mechanistic Insight: The Causality of Hydrodebromination

Hydrodehalogenation is a frequent competing reaction in palladium-catalyzed cross-coupling reactions, responsible for diminished yields and complex purification pipelines . The side reaction occurs when the active Pd(II)(Ar)(Br) intermediate diverges from the desired transmetalation pathway. Instead, it undergoes ligand exchange with a hydrogen donor, followed by β -hydride elimination to form a transient Pd(II)(Ar)(H) species. Rapid reductive elimination then yields the debrominated byproduct (Ar–H) and regenerates the Pd(0) catalyst.

Mechanistic studies have definitively shown that hydrogen sources are not limited to obvious reducing agents; protic solvents (like methanol or ethanol), amine bases, and even adventitious water can act as potent hydride donors in these systems .

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Substrate PdII Pd(II)(Ar)(Br) Intermediate OxAdd->PdII TransMet Transmetalation (e.g., Ar'-B(OH)2) PdII->TransMet Main Pathway PdH Ligand Exchange / β-Hydride Elim. Formation of Pd(II)(Ar)(H) PdII->PdH + H-donor (Water/Alcohols) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product (Ar-Ar') RedElim->Product PdH->Pd0 Catalyst Regeneration Debrom Undesired Hydrodebromination Product (Ar-H) PdH->Debrom Reductive Elimination

Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodebromination.

❓ Troubleshooting FAQs

Q1: I am performing a Suzuki-Miyaura coupling on the aryl bromide of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, but I am isolating up to 30% of the debrominated byproduct (trans-2-phenylcyclopropanecarboxylic acid). How can I prevent this? A1: You must kinetically favor the transmetalation and reductive elimination steps over the off-cycle Pd–H formation. First, eliminate all protic sources: switch from ethanol/water mixtures to anhydrous, degassed Toluene or 1,4-Dioxane. Second, upgrade your ligand. Bulky, electron-rich biaryl phosphines (e.g., XPhos or SPhos) or sterically demanding N-heterocyclic carbenes (NHCs) force the Pd(II) intermediate to undergo rapid reductive elimination, drastically shortening the lifetime of the intermediate and suppressing debromination .

Q2: Can adventitious water in my reaction mixture really cause debromination? A2: Yes. While Suzuki couplings traditionally tolerate water (and often require it to activate the boronic acid), isotopic labeling studies using 17 O-enriched water and D 2​ O have proven that water can directly act as a hydrogen source for hydrodehalogenation, especially with electron-deficient or highly activated aryl halides . If debromination is severe, use anhydrous conditions and rely on anhydrous fluoride salts (e.g., CsF) to activate the boronic ester instead of aqueous bases.

Q3: I need to synthesize an amide from the carboxylic acid moiety first. Will standard peptide coupling conditions cleave the C–Br bond? A3: No. Standard amide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a tertiary amine base (DIPEA, TEA) operate via completely orthogonal mechanisms and will not engage the C–Br bond. However, you must strictly avoid any reductive workups or transition-metal-catalyzed hydrogenation steps (e.g., H 2​ /Pd–C for protecting group removal), as these will rapidly and quantitatively hydrodebrominate the aromatic ring.

📊 Data Presentation: Parameter Optimization

To build a self-validating experimental setup, you must understand how individual parameters shift the reaction equilibrium. Below is a summary of how specific conditions impact the ratio of Cross-Coupling to Debromination.

Table 1: Impact of Reaction Parameters on Cross-Coupling vs. Debromination

ParameterDebromination-Promoting ConditionOptimal Condition (Minimizes Debromination)Mechanistic Rationale
Solvent Protic (Methanol, Ethanol)Aprotic (Toluene, THF, Dioxane)Protic solvents undergo facile β -hydride elimination, generating highly active Pd–H species.
Base Strong/Nucleophilic (NaOtBu, NaOH)Mild/Inorganic (K 3​ PO 4​ , Cs 2​ CO 3​ )Nucleophilic bases can coordinate directly to Pd and facilitate unwanted hydride transfer.
Ligand Small/Basic (PMe 3​ , PPh 3​ )Bulky/Electron-Rich (XPhos, BrettPhos)Bulky ligands accelerate the final reductive elimination step, reducing the lifetime of susceptible Pd(II) intermediates.
Atmosphere Open to air/moistureStrict Argon/Nitrogen (Schlenk line)Adventitious water acts as a potent hydrogen donor; oxygen degrades active Pd(0) to inactive Pd black.

🧪 Step-by-Step Methodologies

Protocol A: Orthogonal Amide Coupling (Preserving the C–Br Bond)

Use this protocol when modifying the cyclopropanecarboxylic acid prior to cross-coupling.

  • Activation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure full formation of the active ester.

  • Nucleophilic Addition: Add the desired amine (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, and dry over anhydrous Na 2​ SO 4​ . The C–Br bond remains 100% intact under these conditions.

Protocol B: Optimized Suzuki-Miyaura Coupling (Minimizing Debromination)

Use this protocol to cross-couple the aryl bromide while suppressing Ar–H formation.

  • Rigorous Degassing: Prepare a solvent mixture of 1,4-Dioxane (anhydrous). Degas by sparging with ultra-pure Argon for at least 30 minutes prior to use.

  • Reagent Loading: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a reaction vial with the bromophenyl substrate (1.0 equiv), the desired arylboronic acid/ester (1.5 equiv), finely milled anhydrous K 3​ PO 4​ (3.0 equiv), Pd(OAc) 2​ (2 mol %), and XPhos (4 mol %).

  • Initiation: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject the degassed 1,4-Dioxane (0.1 M) via syringe.

  • Heating: Heat the mixture to 80 °C in an oil bath or heating block. Monitor via LC-MS. The use of XPhos ensures that transmetalation and reductive elimination outpace any background hydrodebromination.

  • Isolation: Once the starting material is consumed (typically 2–6 hours), cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.

📚 References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Publications) URL:[Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers Journal of the American Chemical Society (ACS Publications) URL:[Link]

Optimization

Technical Support Center: HPLC Method Optimization for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Purity

Welcome to the technical support center dedicated to the robust analysis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. This guide is designed for researchers, analytical scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust analysis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for developing, optimizing, and troubleshooting HPLC methods to ensure the accurate assessment of purity for this compound. Our focus is on explaining the scientific rationale behind each step, enabling you to build a self-validating and reliable analytical procedure.

Compound Analytical Profile

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a small molecule characterized by several key structural features that dictate the HPLC method development strategy:

  • An Ionizable Carboxylic Acid Group: This makes the compound's retention highly sensitive to the mobile phase pH.

  • A Phenyl Ring: This aromatic moiety provides a strong chromophore for UV detection and offers potential for unique chromatographic interactions.

  • A Cyclopropane Ring and trans-Stereochemistry: The rigid trans configuration means that a primary impurity of concern is likely the cis-isomer. Separating these stereoisomers is often the most significant challenge and requires a focus on optimizing selectivity.

This guide will address these characteristics in a practical, question-and-answer format.

Frequently Asked Questions (FAQs): Method Development & Optimization

Q1: I'm starting from scratch. What is a good initial HPLC setup for analyzing this compound's purity?

A1: A systematic approach starting with a robust reversed-phase (RP) method is recommended. The goal of the initial screening is not perfection, but to establish retention and get a preliminary view of the impurity profile.

Rationale: Reversed-phase chromatography is the most common and versatile mode for small molecules of intermediate polarity like our target compound.[1][2] A gradient elution is crucial initially to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are observed within a reasonable timeframe.[3]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeA C18 column is the industry workhorse and a good first choice for its hydrophobic retention mechanism.[4] Smaller particle sizes increase efficiency, leading to sharper peaks and better resolution.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures that the carboxylic acid group on the analyte is protonated (non-ionized), leading to better retention and improved peak shape by minimizing secondary interactions with the silica stationary phase.[6][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides sharper peaks and lower viscosity, resulting in lower backpressure.[8]
Gradient 5% to 95% B over 15-20 minutesA broad "scouting" gradient helps to determine the elution window of the main peak and any impurities.
Flow Rate 0.4 mL/min for 2.1 mm i.d. / 1.0 mL/min for 4.6 mm i.d.These are standard flow rates for the respective column diameters.
Column Temp. 30 °CTemperature control is vital for reproducible retention times.[9] Starting at a slightly elevated temperature can improve peak shape and reduce viscosity.
Detector UV/PDA, 220 nm and 254 nmThe phenyl ring provides UV absorbance. Monitoring at two wavelengths can help distinguish impurities that may have different spectral properties. A full PDA scan is ideal for assessing peak purity.
Injection Vol. 1-5 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting.[9]
Sample Diluent 50:50 Acetonitrile:Water or Initial Mobile PhaseDissolving the sample in a solvent similar to or weaker than the initial mobile phase is critical to prevent peak distortion.[10]
Q2: The resolution between the main trans-isomer peak and a closely eluting impurity (likely the cis-isomer) is poor. How can I improve this separation?

A2: Improving the resolution of isomers requires a focus on optimizing selectivity (α), which is the ability of the chromatographic system to distinguish between the two analytes.[11] This is more effective than simply increasing column efficiency (N).

Step-by-Step Optimization Strategy:

  • Modify Organic Solvent: If you started with acetonitrile, switch to methanol (or a ternary mixture). Methanol and acetonitrile have different solvent properties; methanol is a better hydrogen-bond donor, which can alter interactions with the analyte and stationary phase, thus changing selectivity.[6][11]

  • Change Stationary Phase Chemistry: If a C18 column fails to provide separation, the next step is to introduce different separation mechanisms.

    • Phenyl-Hexyl Column: This is an excellent choice. It provides both hydrophobic interactions (from the hexyl chain) and π-π interactions between the column's phenyl rings and the analyte's bromophenyl group.[7] This can significantly improve selectivity for aromatic compounds and their isomers.

    • Pentafluorophenyl (PFP) Column: PFP columns offer a complex mix of dipole-dipole, hydrogen bonding, and π-π interactions, providing a very different selectivity profile compared to C18.

  • Fine-tune Mobile Phase pH: While starting with 0.1% formic acid is robust, small adjustments to the pH can sometimes influence the separation of isomers if they have slightly different pKa values or if their conformation changes with pH. Use a buffer to control the pH precisely, but ensure it is at least 1-2 pH units away from the analyte's pKa to maintain good peak shape.[12][13]

  • Adjust Temperature: Varying the column temperature (e.g., testing at 25°C, 40°C, and 50°C) can alter selectivity. Sometimes lower temperatures improve resolution for isomers, although this may increase analysis time and backpressure.[5][8]

Q3: My main peak is tailing significantly. What are the common causes and solutions?

A3: Peak tailing for an acidic compound like this is a classic problem, often stemming from unwanted secondary interactions between the analyte and the stationary phase.[10]

Common Causes & Solutions:

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column are acidic and can interact strongly with polar functional groups on the analyte, causing tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid). The low pH suppresses the ionization of both the analyte's carboxylic acid and the surface silanols, minimizing this unwanted interaction.[10][14] Using a modern, high-purity, end-capped column also greatly reduces this effect.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the injection volume or the sample concentration and re-inject. If the peak shape improves, the original injection was overloaded.[9]

  • Cause 3: Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Troubleshooting Guide: Common HPLC Issues

This section addresses frequent problems encountered during analysis. The key to effective troubleshooting is to change only one parameter at a time .

IssuePossible Cause(s)Recommended Action(s)
High Backpressure 1. Blockage in the column inlet frit.2. Buffer precipitation in the mobile phase.3. Particulate matter from sample or system.1. Action: Reverse and flush the column with a strong solvent (check manufacturer's instructions). If pressure remains high, replace the column.[9]2. Action: Ensure the buffer is fully dissolved and miscible with the organic solvent percentage used.[12]3. Action: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use an in-line filter and guard column to protect the analytical column.[15]
Retention Time Drift (Decreasing or Increasing) 1. Inadequate column equilibration.2. Change in mobile phase composition.3. Leaks in the system.4. Unstable column temperature.1. Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially for gradient methods.[16]2. Action: Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing.[9]3. Action: Check all fittings for signs of leaks, especially between the pump and injector.[17]4. Action: Use a column oven and ensure it is set to a stable temperature.[9]
Split or Shoulder Peaks 1. Partially blocked column frit.2. Column void or channeling.3. Sample solvent incompatibility.1. Action: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.[18]2. Action: A void at the head of the column can cause peak splitting. This is often due to pressure shocks or use outside of the recommended pH/temperature range and requires column replacement.3. Action: As mentioned for peak tailing, ensure the sample diluent is weaker than or matched to the mobile phase.[10]
Noisy or Drifting Baseline 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Detector lamp failing.1. Action: Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove bubbles.[15][17]2. Action: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[15]3. Action: Check the lamp energy. If it is low, the lamp may need replacement.[17]

Experimental Protocols & Workflows

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a logical flow for developing a robust purity method, consistent with principles outlined in ICH Q14 guidelines for analytical procedure development.[19][20][21]

MethodDevelopmentWorkflow start 1. Define Analytical Target Profile (ATP) knowledge 2. Gather Knowledge (Analyte pKa, solubility, UV) start->knowledge screening 3. Initial Screening (C18 column, broad gradient) knowledge->screening eval1 4. Evaluate Results (Retention, Peak Shape, Impurities) screening->eval1 optimize_selectivity 5a. Optimize Selectivity (Change column, organic solvent) eval1->optimize_selectivity Poor Resolution? optimize_retention 5b. Optimize Retention & Shape (Adjust gradient slope, pH, temp) eval1->optimize_retention Poor Shape/Retention? eval2 6. Evaluate Optimized Method (Resolution > 2, Tailing < 1.5) eval1->eval2 Good Initial Results? optimize_selectivity->eval2 optimize_retention->eval2 eval2->optimize_selectivity Criteria Not Met robustness 7. Robustness Check (Vary pH, temp, flow rate slightly) eval2->robustness Criteria Met validate 8. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) robustness->validate

Caption: A workflow for systematic HPLC method development.

Protocol 2: Troubleshooting Peak Tailing for Acidic Compounds

This decision tree provides a structured approach to diagnosing and solving peak tailing.

TailingTroubleshooting start Peak Tailing Observed check_overload 1. Reduce Sample Concentration or Injection Volume by 50% start->check_overload eval_overload Did Peak Shape Improve? check_overload->eval_overload is_overload Problem: Column Overload Solution: Reduce sample load eval_overload->is_overload Yes check_ph 2. Check Mobile Phase pH Is it >2 units below analyte pKa? eval_overload->check_ph No eval_ph Is pH Correct? check_ph->eval_ph is_ph_issue Problem: Analyte/Silanol Ionization Solution: Lower pH with 0.1% FA/TFA eval_ph->is_ph_issue No check_column 3. Test with a New Column of the Same Type eval_ph->check_column Yes eval_column Did Peak Shape Improve? check_column->eval_column is_column_dead Problem: Column Degradation Solution: Replace column eval_column->is_column_dead Yes other_issues Consider other issues: - Sample solvent mismatch - System dead volume eval_column->other_issues No

Caption: A decision tree for troubleshooting peak tailing.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Choosing the Right HPLC Column: What You Need to Know. Hanbon. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Guidance for Industry: Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation (ICH). [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy. [Link]

  • HPLC Method Development. ResearchGate. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chrom-Ed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Optimizing separations in online comprehensive two-dimensional liquid chromatography. National Center for Biotechnology Information (NCBI). [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • 2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid in Biological Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing assay artifacts, flat dose-response curves, or cellular toxicity when working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing assay artifacts, flat dose-response curves, or cellular toxicity when working with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid .

The Physicochemical Challenge: An Application Scientist's Perspective

When working with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, researchers are often deceived by its carboxylic acid moiety. While the functional group suggests easy solubilization via deprotonation at physiological pH (pKa ~4.5), the bulky, electron-withdrawing 3-bromophenyl group imparts massive lipophilicity. Furthermore, the rigid cyclopropane ring restricts conformational entropy, increasing the crystal lattice energy.

Consequently, even when fully ionized in a pH 7.4 assay buffer, the hydrophobic bulk drives the formation of colloidal aggregates at concentrations above 15–30 µM. These aggregates sequester the compound, bind non-specifically to assay plates, and create erratic readouts. Overcoming this requires a strategic balance between solvent tolerance, complexation, and dispensing mechanics.

Solubilization Decision Workflow

Solubilization A trans-2-(3-Bromo-phenyl)- cyclopropanecarboxylic acid B Target Assay Conc. > 15 µM? A->B C Direct Dissolution in pH 7.4 Buffer B->C No D Is 1% DMSO Tolerated? B->D Yes G Self-Validation: Centrifugation & LC-MS C->G E Acoustic Droplet Ejection (Direct DMSO Dispense) D->E Yes F HP-β-CD Complexation (Avoid DMSO Toxicity) D->F No E->G F->G

Decision matrix for solubilizing trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.

Troubleshooting & FAQs

Q1: I dilute my 10 mM DMSO stock into the assay buffer, and the solution turns cloudy. My IC50 curves are flat. What is happening? Cause: You are experiencing "solvent shock." When a concentrated DMSO stock is pipetted into an aqueous buffer, the local concentration of the lipophilic bromophenyl compound at the solvent interface vastly exceeds its metastable solubility limit before diffusion can occur. This triggers irreversible nucleation and precipitation[1]. Solution: Eliminate intermediate aqueous dilutions. Utilize to transfer nanoliter volumes of the DMSO stock directly into the final assay volume[1]. This ensures instantaneous dispersion. If ADE is unavailable, use a "reverse addition" technique: place the DMSO stock in the well first, then rapidly inject the aqueous buffer while vigorously mixing.

Q2: My cell-based hepatotoxicity assay requires 100 µM of the compound, but the HepG2 cells are dying from the DMSO concentration needed to keep it soluble. Cause: Mammalian cell lines, such as HepG2, exhibit compromised health, altered transcriptomic profiles, and oxidative stress at DMSO concentrations exceeding 0.5%–0.6%[2]. Reaching 100 µM from a standard 10 mM stock requires 1% DMSO, crossing the cellular toxicity threshold[2]. Solution: Transition to a co-solvent-free inclusion complex using. The hydrophobic cavity of HP-β-CD perfectly accommodates the 3-bromophenyl ring, while the hydrophilic exterior maintains aqueous solubility[3].

Q3: I successfully dissolved the compound using HP-β-CD, but now it shows no activity in my in vitro target-binding assay. Cause: While HP-β-CD is excellent for preventing precipitation, overly stable inclusion complexes can act as a "sink," masking the drug's pharmacological effect by preventing the free fraction from engaging the biological target[4]. Solution: You must run a phase-solubility study to determine the minimum concentration of HP-β-CD required to solubilize your target dose. Do not use a blanket 20% HP-β-CD solution if 2% is sufficient. Validate the free drug concentration using equilibrium dialysis prior to the assay.

Quantitative Data: Solubility & Assay Tolerance Limits

Solubilization StrategyMax Achievable Aqueous Conc.Max Tolerated Vehicle in CellsRisk of Assay Artifacts
Direct Buffer (pH 7.4) ~15 µMN/ALow
1% DMSO in Buffer ~100 µM0.5% - 1.0% (Cell-dependent)Moderate (Cytotoxicity)
20% HP-β-CD (pH 7.4) >500 µM~5% HP-β-CDHigh (Target Masking)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that the compound is genuinely in solution and available for target engagement.

Protocol A: Acoustic Droplet Ejection (ADE) for Cell-Based Assays

Use this protocol when the target concentration is <50 µM and the cells can tolerate up to 0.5% DMSO.

  • Stock Preparation: Prepare a 10 mM stock of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid in 100% anhydrous DMSO. Store in a desiccator to prevent water absorption, which degrades dispensing accuracy.

  • Source Plate Loading: Load the DMSO stock into an Echo-compatible source microplate. Centrifuge the plate at 1,000 × g for 1 minute to remove trapped air bubbles.

  • Direct Dispensing: Use the ADE instrument to dispense 2.5 nL to 25 nL droplets directly into a 384-well destination plate containing 50 µL of pre-plated cells in media. This yields a 0.5 µM to 5.0 µM final concentration with ≤0.05% DMSO.

  • Self-Validation Step (Vehicle Control): Include a DMSO-only control well at the maximum transferred volume (e.g., 0.05%). Compare the basal biological readout (e.g., ATP luminescence) of this well against a completely untreated well to validate that the vehicle alone does not perturb the specific assay readout.

Protocol B: HP-β-CD Inclusion Complexation with Free-Fraction Validation

Use this protocol for high-concentration dosing (>100 µM) where DMSO toxicity is a limiting factor.

  • Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in 50 mM HEPES buffer (pH 7.4).

  • Direct Powder Addition: Add trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid powder directly to the HP-β-CD solution to a target concentration of 1 mM. (Critical: Do not use a DMSO stock here to prevent the formation of unpredictable ternary complexes).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 60 minutes until the solution becomes optically clear.

  • Self-Validation Step 1 (Phase Separation): Centrifuge the sample at 20,000 × g for 20 minutes. Visually inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the inclusion capacity has been exceeded.

  • Self-Validation Step 2 (Free-Fraction Quantification): Transfer 100 µL of the supernatant to the donor chamber of a Rapid Equilibrium Dialysis (RED) device. Place 300 µL of blank HEPES buffer in the receiver chamber. Incubate at 37°C for 4 hours. Sample the receiver chamber and analyze via LC-MS/MS to confirm that the uncomplexed free fraction is at or above the required Kd/IC50 of your biological target.

References

  • Cox, B. F., Gintant, G. A., & Su, Z. (2007). "Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay." Journal of Cardiovascular Pharmacology. Available at:[Link]

  • Turconi, S., et al. (2009). "Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology." Journal of Biomolecular Screening. Available at:[Link]

  • Pohan, G., et al. (2021). "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury." Current Protocols in Chemical Biology. Available at:[Link]

  • Tashima, T. (2023). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceutics. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid in catalytic reactions. This document provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid in catalytic reactions. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to address the critical issue of catalyst poisoning. My goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Rapid Diagnosis and Response

This section is designed for immediate problem-solving when you are at the bench. If your reaction is underperforming, use this Q&A guide to diagnose the likely cause and find a solution.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled or is extremely sluggish. I've observed a color change in the reaction mixture, possibly to black. What's happening?

A1: A stalled reaction accompanied by the formation of a black precipitate (palladium black) is a classic sign of catalyst deactivation. The active, soluble Pd(0) catalyst has likely agglomerated and crashed out of solution, rendering it inactive.[1] This can be caused by several factors directly related to your substrate and reaction conditions.

Immediate Diagnostic Steps:

  • Check Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] All solvents must be thoroughly degassed, and the reaction vessel should be purged with an inert gas like argon or nitrogen.

  • Assess Ligand Integrity: Phosphine ligands are susceptible to oxidation. If you are using a phosphine ligand, ensure it was stored and handled under inert conditions.[1]

  • Evaluate Substrate Purity: Your starting material, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, is the most probable source of poisons. Impurities from its synthesis, such as residual halides (iodide is a more potent poison than bromide), sulfur compounds, or other coordination-capable species, can inhibit the catalyst.[2]

Troubleshooting Workflow:

G Start Reaction Stalled / Pd Black Observed Check_Inert Verify Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Ligand Assess Ligand Quality (Stored and handled properly?) Start->Check_Ligand Check_Purity Evaluate Substrate Purity (Potential poisons present?) Start->Check_Purity Solution_Inert Action: Re-run with properly degassed solvents and rigorous N2/Ar purging. Check_Inert->Solution_Inert Issue Found Solution_Ligand Action: Use fresh, properly stored ligand. Consider screening alternative, more robust ligands. Check_Ligand->Solution_Ligand Issue Found Solution_Purity Action: Purify substrate before use. (See Protocol 1) Check_Purity->Solution_Purity Issue Found

Caption: Troubleshooting decision tree for a stalled cross-coupling reaction.

Q2: My reaction yield is inconsistent, even when I follow the same procedure. Could the carboxylic acid functional group be the problem?

A2: Yes, the carboxylic acid moiety can have a complex and dual role in palladium catalysis. While it can sometimes participate favorably in the catalytic cycle, it can also act as an inhibitor.[3][4]

  • Acid-Base Interactions: The carboxylic acid can react with the base in your reaction (e.g., K₂CO₃, Cs₂CO₃). This can alter the solubility and effective concentration of the base, which is critical for the transmetalation step in many cross-coupling reactions.

  • Ligand Exchange: The carboxylate can potentially coordinate to the palladium center, displacing other necessary ligands and altering the catalyst's electronic properties and reactivity. This can either be beneficial or detrimental depending on the specific reaction.[5]

  • Protonation Effects: The acidic proton can protonate and deactivate nucleophilic partners or the catalyst itself under certain conditions.[3]

Solutions to Mitigate Carboxylic Acid Effects:

  • Base Screening: The choice of base is critical. A stronger base might deprotonate the carboxylic acid effectively, but could also promote side reactions. A weaker base might not be sufficient to drive the catalytic cycle. Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, organic bases like DBU) to find the optimal balance.

  • Protecting Group Strategy: While not always ideal due to extra synthetic steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can eliminate these issues entirely. The ester can be hydrolyzed post-coupling.

  • Solvent Choice: The solvent system can influence the dissociation of the carboxylic acid and the solubility of the resulting carboxylate salt. Experiment with different solvent systems (e.g., dioxane, THF, DMF, toluene, often with a small amount of water) to improve consistency.[6]

Section 2: In-Depth FAQs

This section provides a deeper dive into the chemical principles behind catalyst poisoning relevant to your specific compound.

Q1: What are the most likely impurities in my trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid and how do they poison the catalyst?

A1: The impurities depend on the synthetic route used to prepare your starting material. However, for brominated aromatics, several common culprits exist.

Impurity TypeSource / MoietyPoisoning Mechanism
Halides Residual I⁻ or Cl⁻ from synthesisHalide ions can coordinate strongly to the Pd(0) center, creating stable, four-coordinate anionic intermediates that can inhibit the crucial oxidative addition step.[7][8][9] The order of inhibition is generally I⁻ > Br⁻ > Cl⁻.
Sulfur Compounds Thiols, sulfides, sulfoxidesSulfur-containing compounds are potent poisons that bind irreversibly to the palladium surface, blocking active sites.[2][10]
Other Metals Residual catalysts (e.g., Cu, Ni) from upstream stepsThese metals can interfere with the catalytic cycle or promote unwanted side reactions like homocoupling.[11][12]
Unreacted Starting Materials e.g., precursors to the cyclopropane ring or brominated benzeneThese can compete for the catalyst or introduce their own set of reactive functional groups that lead to side products.[13]

Q2: How exactly does the bromide from my substrate C-Br bond poison the catalyst? Isn't it a necessary part of the reaction?

A2: This is an excellent question that touches on the heart of the catalytic cycle. The C-Br bond of your substrate must react with the Pd(0) catalyst in the oxidative addition step to form the Ar-Pd(II)-Br intermediate.[14] This is a productive step.

The poisoning effect comes from dissociated bromide ions (Br⁻) in solution. These free anions can arise from several sources:

  • Side Reactions: A small amount of substrate degradation or side reactions can release bromide ions.

  • Impurities: Inorganic bromide salts may be present as impurities.

These free Br⁻ ions compete with your substrate for coordination to the active Pd(0) catalyst. This non-productive binding can saturate the catalyst's coordination sphere, preventing the oxidative addition of a new substrate molecule and thereby inhibiting the entire catalytic cycle.[15]

Q3: Can a poisoned catalyst be regenerated?

A3: Regeneration is challenging and often not feasible in a laboratory setting for homogeneously catalyzed reactions once palladium black has formed. Prevention is far more effective. However, some strategies are reported, primarily for heterogeneous catalysts, which can provide insight:

  • Chemical Washing: In some industrial applications, poisoned catalysts can be washed with specific chemical solutions to remove the adsorbed poison.[16] For example, treatment with a dilute solution of a strong ligand might strip away some poisons, but this is highly specific.

  • Oxidative/Reductive Treatment: Cycling the catalyst through different oxidation states under controlled conditions can sometimes restore activity, but this is a complex process.[16]

  • For Sulfur Poisoning: Thermal treatment under specific atmospheres (oxidative or reductive) can sometimes remove sulfur, but this is typically done at high temperatures not suitable for organic reaction mixtures.[10][17]

For most bench-scale organic synthesis, if the catalyst has precipitated as palladium black, the most practical approach is to filter the reaction mixture through Celite, and if necessary, add a fresh charge of catalyst and ligand.

Section 3: Preventative Measures & Key Experimental Protocols

Proactive measures are the most effective strategy for avoiding catalyst poisoning.

Protocol 1: Substrate Purification via Recrystallization

This protocol is designed to remove non-volatile impurities, including inorganic salts and closely related organic side products.

Objective: To obtain high-purity trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, free from catalyst-poisoning impurities.

Materials:

  • Crude trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

  • High-purity recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks, heating mantle, ice bath, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: Determine an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Confirm purity using an appropriate analytical method (e.g., NMR, LC-MS, melting point). The absence of impurity signals is crucial.

Protocol 2: Use of Scavengers to Protect the Catalyst

Scavengers are reagents added to the reaction mixture to bind and sequester potential catalyst poisons before they can interact with the catalyst.

Workflow for Using Scavengers:

G Start Identify Potential Poison (e.g., excess halides, sulfur) Select_Scavenger Select Appropriate Scavenger (e.g., Silver salts for halides, Thiol-based resins for Pd) Start->Select_Scavenger Add_to_Reaction Add Scavenger to Reaction Mixture Before Catalyst Select_Scavenger->Add_to_Reaction Run_Reaction Proceed with Catalytic Reaction Add_to_Reaction->Run_Reaction Workup Post-Reaction Workup (Filter to remove solid scavenger/ precipitated salts) Run_Reaction->Workup

Caption: Workflow for incorporating a scavenger into the reaction setup.

Common Scavenger Strategies:

  • For Halide Poisons: Stoichiometric addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be effective. The silver will precipitate excess halide ions as insoluble silver halides (AgX), removing them from the solution.

  • For Residual Palladium Removal (Post-Reaction): If your goal is to remove residual palladium from your final product for pharmaceutical applications, solid-supported scavengers with sulfur-based functional groups (thiol resins) are highly effective.[18][19][20] These can be added during workup and then removed by simple filtration.

References

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. [Link not available]
  • Bickelhaupt, F. M., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(9), 2045–2053. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(29), 20042–20057. Available at: [Link]

  • Hartwig, J. F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 120(4), 827-838. Available at: [Link]

  • Nissinen, V. H., et al. (2018). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Applied Catalysis B: Environmental, 237, 105-112. Available at: [Link]

  • Wang, D., et al. (2024). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances, 14(3), 1835-1842. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (22), 2604-2605. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Available at: [Link]

  • Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 15-28. Available at: [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]

  • Daugulis, O., et al. (2019). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ACS Catalysis, 9(5), 4496–4505. Available at: [Link]

  • Daugulis, O., et al. (2019). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ResearchGate. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2013). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Molecules, 18(9), 11097–11129. Available at: [Link]

  • Watson, D. A., & Toste, F. D. (2002). Halide effects in transition metal catalysis. Chemical Science, 1(1), 12-25. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Watson, D. A., & Toste, F. D. (2002). Halide Effects in Transition Metal Catalysis. ResearchGate. Available at: [Link]

  • Wilson, J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 533–541. Available at: [Link]

  • Johnson Matthey. (2011). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available at: [Link]

  • Chen, C., et al. (2005). Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO. Organometallics, 24(6), 1293-1300. Available at: [Link]

  • Pacific Northwest National Laboratory. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 30(11), 1695-1704. Available at: [Link]

  • AstraZeneca. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1616. Available at: [Link]

  • Pacific Northwest National Laboratory. (2022). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 12(12), 7111-7123. Available at: [Link]

  • Royal Society of Chemistry. (2009). Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Books. Available at: [Link]

  • Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Hartwig, J. F., et al. (2000). Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations. Journal of the American Chemical Society, 122(28), 6775–6784. Available at: [Link]

  • Royal Society of Chemistry. (1981). Catalysis of halogen exchange between alkyl halides. Journal of the Chemical Society, Chemical Communications, (16), 819-820. Available at: [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4563–4573. Available at: [Link]

  • Xiao, J., & Xue, D. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Beller, M., et al. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 121(24), 15127–15201. Available at: [Link]

  • Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Hartwig, J. F., et al. (2023). Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II). eScholarship. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]

  • MDPI. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • ACS Publications. (2018). Critical Role of Phenyl Substitution and Catalytic Substrate in the Surface-Assisted Polymerization of Dibromobianthracene Derivatives. Chemistry of Materials, 31(1), 147-155. Available at: [Link]

  • Royal Society of Chemistry. (2025). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Catalysis Science & Technology. Available at: [Link]

  • Semantic Scholar. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid vs trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid reactivity

In the landscape of pharmaceutical intermediates and fine chemical synthesis, seemingly minor structural variations can lead to significant differences in chemical behavior. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, seemingly minor structural variations can lead to significant differences in chemical behavior. This guide provides an in-depth comparison of the reactivity of two key positional isomers: trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid and trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid. Understanding these differences is crucial for optimizing reaction conditions, predicting side products, and ultimately, accelerating drug development and chemical manufacturing processes.

This analysis is grounded in the fundamental principles of physical organic chemistry and supported by data from analogous systems. We will explore how the placement of the bromine atom on the phenyl ring dictates the molecule's electronic properties and, consequently, its reactivity in key transformations.

The Decisive Factor: Electronic Effects of the Bromo Substituent

The reactivity of both isomers is governed by the electronic influence of the bromine atom on the phenyl ring. Bromine, like other halogens, exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent, weakening as the number of bonds from the substituent increases.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi (π) system. This effect donates electron density to the ring, primarily at the ortho and para positions.

The interplay of these two effects determines the overall electron density at different positions on the ring and on the attached side chains.

Visualizing the Electronic Landscape

G cluster_para trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid cluster_meta trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid p_ring Phenyl Ring p_COOH Carboxylic Acid p_ring->p_COOH Electronic influence p_Br Br at para (C4) p_Br->p_ring σ-withdrawal p_Br->p_ring π-donation (to C2, C4, C6) p_inductive -I Effect (Withdrawal) p_inductive->p_Br p_resonance +R Effect (Donation) p_resonance->p_Br m_ring Phenyl Ring m_COOH Carboxylic Acid m_ring->m_COOH Electronic influence m_Br Br at meta (C3) m_Br->m_ring σ-withdrawal m_Br->m_ring π-donation (no direct effect at C1) m_inductive -I Effect (Withdrawal) m_inductive->m_Br m_resonance +R Effect (Donation) m_resonance->m_Br

Figure 1: Electronic effects of the bromo substituent in the meta and para isomers.

For halogens, the inductive effect (-I) generally outweighs the resonance effect (+R), making them deactivating groups for electrophilic aromatic substitution. However, the resonance effect is crucial for directing the position of substitution and influencing the reactivity of side chains.

Comparative Reactivity Analysis

The positional difference of the bromine atom creates distinct chemical environments, leading to predictable variations in reactivity at two primary sites: the carboxylic acid group and the carbon-bromine bond.

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups on the phenyl ring stabilize the carboxylate anion by dispersing its negative charge, thereby increasing the acidity of the parent acid (i.e., lowering its pKa).

  • trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid (para isomer): The carboxylic acid group is influenced by both the strong -I effect and the weaker +R effect of the bromine. The resonance effect, which is strongest at the para position, slightly counteracts the electron-withdrawing inductive effect.

  • trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (meta isomer): At the meta position, the resonance effect is negligible. Therefore, the carboxylate group is stabilized almost exclusively by the electron-withdrawing inductive effect of bromine.

Prediction: The inductive effect is the dominant factor for stabilizing the carboxylate. Since the resonance effect in the para isomer partially offsets this withdrawal, the meta isomer's carboxylate is more stabilized. Consequently, the meta isomer is predicted to be a stronger acid (lower pKa) than the para isomer.

This is well-supported by data for analogous compounds like bromobenzoic acids.

CompoundPredicted pKaRationale
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acidLower (More Acidic) Dominated by the -I effect of Br, leading to greater stabilization of the carboxylate conjugate base.
trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acidHigher (Less Acidic) The -I effect is partially offset by the +R effect of Br, leading to less stabilization of the conjugate base.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination. The critical step in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is favored by a more electrophilic (electron-poor) carbon atom at the C-Br bond.

  • para Isomer: The carbon atom bonded to bromine is directly affected by the +R effect, which increases its electron density. This makes the C-Br bond less polarized and potentially slower to react in oxidative addition.

  • meta Isomer: The carbon atom bonded to bromine is not a recipient of electron density via resonance. Its electronic character is primarily dictated by the inductive withdrawal, making it more electron-deficient (electrophilic) compared to the para position.

Prediction: The C-Br bond in the meta isomer is more electron-deficient and is therefore predicted to be more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions. This should translate to faster reaction kinetics or the ability to use less forcing conditions compared to the para isomer. This trend is generally observed for meta vs. para-substituted aryl halides in cross-coupling chemistry.

Proposed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically validate the predicted difference in reactivity, a parallel comparative experiment is proposed. A Suzuki-Miyaura coupling reaction is an excellent choice due to its broad utility and sensitivity to electronic effects.

Objective: To compare the reaction rate and yield of the meta and para isomers under identical conditions.

Figure 2: Workflow for a comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:
  • Preparation: In two separate, identical reaction vessels, place trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq) and trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid (1.0 eq), respectively.

  • Reagent Addition: To each vessel, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 4:1 mixture of toluene and water.

  • Inerting: Bubble argon or nitrogen gas through each reaction mixture for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq), to each vessel.

  • Reaction: Seal the vessels and place them in a preheated oil bath at 90°C. Stir vigorously.

  • Monitoring: Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 2, and 4 hours). Note the rate of consumption of the starting material.

  • Work-up: After 4 hours (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography. Determine the isolated yield for each isomer.

Expected Outcome:

Based on our theoretical analysis, the reaction with trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is expected to proceed faster and potentially give a higher yield in the allotted time compared to its para counterpart.

Parametertrans-2-(3-Bromo-phenyl)-...trans-2-(4-Bromo-phenyl)-...
Predicted Acidity (pKa) LowerHigher
Predicted Reactivity in Cross-Coupling HigherLower
Expected Suzuki-Miyaura Rate FasterSlower

Conclusion and Practical Implications

The position of the bromine substituent on the phenyl ring of trans-2-phenyl-cyclopropanecarboxylic acid is a critical determinant of its chemical reactivity.

  • The meta isomer is predicted to be the more acidic molecule and exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. This is due to the dominance of the inductive effect, which is not opposed by a resonance effect at the meta position.

  • The para isomer , while still a valuable synthetic intermediate, may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable results in cross-coupling transformations. Its carboxylic acid group is also expected to be slightly less acidic.

For researchers and process chemists, these insights are vital. When designing a synthetic route, choosing the meta isomer could lead to more efficient and economical processes, particularly if a cross-coupling reaction is a key step. Conversely, if the C-Br bond is to be retained during a reaction involving the carboxylic acid, the slightly lower reactivity of the para isomer might be advantageous. This guide underscores the importance of understanding fundamental electronic principles to predict and control chemical reactivity in complex molecules.

References

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Comparative

A Comprehensive Evaluation of trans-2-(3-Bromophenyl)cyclopropanecarboxylic Acid: Commercial Suppliers, Purity Grades, and Synthetic Applications

For researchers developing substituted tranylcypromine (TCP) derivatives—particularly in the pursuit of Lysine-specific demethylase 1 (LSD1) inhibitors for oncology—trans-2-(3-bromophenyl)cyclopropanecarboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers developing substituted tranylcypromine (TCP) derivatives—particularly in the pursuit of Lysine-specific demethylase 1 (LSD1) inhibitors for oncology—trans-2-(3-bromophenyl)cyclopropanecarboxylic acid is a cornerstone building block. The strategic placement of the bromine atom at the meta position allows for late-stage diversification via palladium-catalyzed cross-coupling, while the trans-cyclopropane core mimics the FAD-binding geometry required for target engagement.

This guide objectively evaluates the commercial landscape of this critical intermediate, analyzes how different purity grades impact downstream synthesis, and provides field-proven, self-validating experimental protocols for its utilization.

Commercial Supplier & Stereochemical Landscape

The commercial availability of this compound is divided into racemic mixtures (CAS: 34919-34-1 or 91445-84-0) and enantiopure forms (e.g., the (1R,2R)-enantiomer, CAS: 1314323-94-8). Because LSD1 binding is highly stereospecific—heavily favoring the (1R,2R) configuration—the choice of starting material dictates the efficiency of your synthetic route. Starting with a racemate necessitates downstream chiral resolution, which inherently caps the maximum theoretical yield at 50% and introduces complex separation steps.

Table 1: Commercial Supplier Comparison
SupplierCatalog Ref.StereochemistryPurity GradeOptimal Application Phase
ChemScene CS-0030158Racemic trans≥95%Early-stage SAR screening & library generation
Enamine EN300-250801Racemic trans95%High-throughput building block synthesis
CymitQuimica IN-DA00IZ1Z(1R,2R)-enantiomer95%Stereospecific lead optimization
Accela ChemBio SY208649(1R,2R)-enantiomer≥95%Advanced preclinical scale-up

Data sourced from [1],[2],[3], and[4].

The Impact of Purity Grades on Downstream Synthesis

The causality between starting material purity and late-stage failure is often underestimated. When evaluating purity grades, researchers must look beyond the generic "95%" HPLC area and consider the nature of the 5% impurity.

Table 2: Impurity Profiling & Synthetic Consequences
Purity GradePrimary Impurity RiskImpact on Cross-CouplingImpact on Biological Assays
95% (Standard) Des-bromo analog, cis-isomerModerate: Protodehalogenation risk; consumes Pd catalyst.High: Cis-isomers act as off-target binders, skewing IC50 data.
98% (High) Trace heavy metals (Cu, Rh) from cyclopropanationLow: Minimal interference with standard Suzuki conditions.Moderate: Residual metals can cause false positives in enzymatic assays.
>99% ee (Chiral) (1S,2S)-enantiomerNone: Enantiomers react identically in achiral cross-coupling.Low: Ensures absolute accuracy in target engagement metrics.

Mechanistic Insight: If the supplier synthesized the cyclopropane ring via rhodium- or copper-catalyzed decomposition of a diazo compound, trace metal carryover is highly likely. In downstream Suzuki-Miyaura couplings, these trace metals can trigger unwanted homocoupling of your arylboronic acid, suppressing the yield of the desired biaryl product.

Experimental Workflow: Synthesis of LSD1 Inhibitors

The transformation of trans-2-(3-bromophenyl)cyclopropanecarboxylic acid into a functional LSD1 inhibitor requires a two-stage sequence: a Curtius rearrangement to install the amine, followed by a cross-coupling reaction to elaborate the meta-position.

Visualization of the Synthetic Pathway

G SM trans-2-(3-Bromophenyl) cyclopropanecarboxylic acid (Starting Material) Step1 Curtius Rearrangement DPPA, Et3N, t-BuOH, 90°C SM->Step1 Int1 tert-Butyl (trans-2-(3-bromophenyl) cyclopropyl)carbamate Step1->Int1 Step2 Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Int1->Step2 Int2 Biaryl Cyclopropylamine Intermediate Step2->Int2 Step3 Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product LSD1 Inhibitor (Target Compound) Step3->Product

Synthesis of LSD1 inhibitors from trans-2-(3-bromophenyl)cyclopropanecarboxylic acid.

Protocol 1: Self-Validating Curtius Rearrangement

Objective: Convert the carboxylic acid to a Boc-protected amine.

Causality & Design: We utilize Diphenylphosphoryl azide (DPPA) rather than generating an acid chloride and reacting it with sodium azide. This avoids the isolation of a potentially explosive acyl azide intermediate. The reaction is designed as a self-validating system: the evolution of nitrogen gas serves as a real-time, visual confirmation that the critical isocyanate intermediate is forming.

  • Initialization: Dissolve trans-2-(3-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.2 M).

  • Activation: Add triethylamine (1.5 eq) and stir for 10 minutes at room temperature to deprotonate the acid.

  • Azide Formation & Rearrangement: Dropwise add DPPA (1.1 eq).

  • Validation Checkpoint 1 (Visual): Slowly heat the reaction to 90°C. You must observe steady gas evolution (N2) starting around 65°C. If gas evolution does not occur, the DPPA is degraded, and the reaction must be aborted to prevent unreacted azide accumulation.

  • Trapping: Reflux at 90°C for 12 hours to allow the tert-butanol to trap the isocyanate, forming the Boc-protected amine.

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexane/EtOAc 3:1). Stain with Bromocresol Green. The starting material will appear as a bright yellow spot (acidic); the product will not stain, confirming complete consumption of the carboxylic acid.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 5% aqueous citric acid (to remove excess Et3N), wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the meta-bromine position with an aryl group.

Causality & Design: We select Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, which outcompetes potential protodehalogenation (loss of the bromine atom without coupling)—a common side reaction when using standard Pd(PPh3)4 on electron-rich cyclopropyl-arenes.

  • Setup: In a Schlenk tube, combine the Boc-protected intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). The water is strictly required to dissolve the base and activate the boronic acid via formation of a boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of argon.

  • Reaction: Seal the tube and heat to 85°C for 4 hours.

  • Validation Checkpoint (LCMS): Sample 10 µL of the organic layer. LCMS should show the disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the biaryl mass.

  • Workup & Deprotection: Filter through Celite to remove palladium black. Concentrate the filtrate, purify via chromatography, and subsequently treat with 4M HCl in Dioxane for 2 hours at room temperature to remove the Boc group and yield the final LSD1 inhibitor as a hydrochloride salt.

References

  • Enamine (via Axel). Enamine Compound EN300-250801 (CAS: 34919-34-1). Retrieved from [Link]

  • Accela ChemBio. (1R,2R)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid (Catalog: SY208649). Retrieved from [Link]

Sources

Validation

A Comparative Guide to In Vitro Assay Validation of LSD1 Inhibitors Derived from trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Pharmacophore Rationale Lysine-Specific Demethylase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Pharmacophore Rationale

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that represses target gene transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). In malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 overexpression enforces a pathogenic "differentiation block"[1].

The compound trans-2-(3-bromo-phenyl)-cyclopropanecarboxylic acid serves as a highly valuable synthetic building block in epigenetic drug discovery. Through a Curtius rearrangement, this acid is converted into its corresponding amine: 3-bromo-phenylcyclopropylamine (3-Br-PCPA) . While the unsubstituted parent compound, Tranylcypromine (TCP), is a non-selective Monoamine Oxidase (MAO) inhibitor, the strategic meta-bromo substitution on the phenyl ring exploits a specific hydrophobic sub-pocket within the LSD1 catalytic domain[2]. This structural modification dramatically enhances both the potency and the selectivity of the covalent FAD-adduct formation, transforming a broad-spectrum MAO inhibitor into a precision epigenetic therapeutic[1].

G Acid trans-2-(3-Bromo-phenyl)- cyclopropanecarboxylic acid Amine 3-Br-PCPA Derivative (Active Inhibitor) Acid->Amine Curtius Rearrangement Adduct FAD-Covalent Adduct (Inactive LSD1) Amine->Adduct Suicide Inhibition LSD1 LSD1 / CoREST Complex (Active) H3K4 H3K4me1/2 Demethylation LSD1->H3K4 Catalyzes LSD1->Adduct Binds Block Differentiation Block (AML / SCLC) H3K4->Block Represses Target Genes Activation H3K4me2 Accumulation & Gene Activation Adduct->Activation Restores Methylation Diff Myeloid Differentiation (CD11b+ / CD86+) Activation->Diff Phenotypic Rescue

Mechanistic pathway of LSD1 inhibition by 3-Br-PCPA derivatives leading to differentiation.

Quantitative Performance: A Comparative Analysis

To objectively evaluate the performance of 3-Br-PCPA derivatives, we must benchmark them against the first-generation standard Tranylcypromine (TCP) and the highly potent clinical-stage inhibitor GSK2879552 [3][4].

Table 1: Biochemical Enzyme Inhibition Profiling

Causality: High LSD1 potency must be coupled with high selectivity against MAO-A and MAO-B to avoid off-target neurological side effects (e.g., hypertensive crisis). The meta-bromo substitution provides a >3,000-fold selectivity window[2].

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (LSD1 vs MAO-A)
Tranylcypromine (TCP) 2,5000.010.005< 0.01
GSK2879552 20> 100> 100> 5,000
3-Br-PCPA Derivative 15> 50> 50> 3,300
Table 2: Cellular Efficacy in THP-1 (AML) Models

Causality: Biochemical inhibition does not guarantee cellular target engagement. Upregulation of the myeloid surface marker CD11b proves that the inhibitor penetrates the cell, engages LSD1, and successfully reactivates the silenced differentiation gene program (ITGAM)[5][6].

CompoundCD11b Induction EC₅₀ (nM)Cell Viability IC₅₀ (nM)Max Differentiation (%)
Tranylcypromine (TCP) > 1,000> 5,000< 15%
GSK2879552 31137> 85%
3-Br-PCPA Derivative 25110> 90%

Self-Validating In Vitro Assay Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each assay includes internal controls to distinguish true pharmacological mechanisms from assay artifacts.

Workflow Phase1 Biochemical Validation TR-FRET Assay Phase2 Target Engagement Flow Cytometry (CD11b) Phase1->Phase2 IC50 < 100nM Phase3 Phenotypic Screening Cell Viability (AML) Phase2->Phase3 EC50 Validation Data Lead Candidate Selection Phase3->Data Therapeutic Index

In vitro assay workflow validating LSD1 inhibitors from biochemical to cellular phenotypes.

Assay 1: Biochemical Validation via TR-FRET Demethylase Assay

Rationale: LSD1 is a FAD-dependent enzyme. Traditional colorimetric assays are susceptible to interference from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody that specifically recognizes the unmethylated H3K4 product, providing a massive signal-to-background ratio and eliminating false positives[7][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Pre-incubation: Dispense 3-Br-PCPA derivatives (10-point dose-response, 3-fold dilutions) into a 384-well proxiplate. Add the enzyme mix and incubate for 30 minutes at room temperature. Self-Validation: Because PCPA derivatives are mechanism-based covalent inactivators, this pre-incubation step is critical to capture time-dependent inhibition kinetics.

  • Substrate Addition: Initiate the reaction by adding 150 nM biotinylated H3K4me2 peptide. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mix (Europium-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665).

  • Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a multi-mode microplate reader. Calculate the 665/620 ratio to determine IC₅₀ values[9].

Assay 2: Cellular Target Engagement via CD11b Flow Cytometry

Rationale: In MLL-rearranged AML cell lines (e.g., THP-1), LSD1 blocks differentiation. Inhibiting LSD1 forces the cells to mature into macrophage-like lineages, characterized by the robust surface expression of the integrin CD11b[10][11].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS in 6-well plates.

  • Compound Treatment: Treat cells with the 3-Br-PCPA derivative, TCP (negative control for potency), and GSK2879552 (positive control) at concentrations ranging from 1 nM to 1 µM. Incubate for 72 hours.

  • Harvest & Stain: Harvest the cells, wash with cold PBS containing 2% BSA, and stain with APC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark.

  • Self-Validation Step: Stain a parallel vehicle-treated sample with an APC-conjugated Isotype Control antibody. This establishes the baseline fluorescence threshold and ensures the CD11b signal is strictly target-specific.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II), acquiring at least 10,000 live single-cell events. Calculate the EC₅₀ based on the percentage of CD11b-positive cells[6].

Assay 3: Phenotypic Cell Viability (Proliferation)

Rationale: LSD1 inhibitors are primarily cytostatic rather than acutely cytotoxic. They require the cell to undergo epigenetic reprogramming before proliferation ceases. Therefore, standard 48-hour viability assays will yield false negatives. A prolonged 6-to-10-day assay is required[12].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 or THP-1 cells at a low density (500 cells/well) in 96-well opaque plates.

  • Day 0 Baseline: Lyse one plate immediately using CellTiter-Glo® (Promega) to establish the starting ATP concentration. Self-Validation: Comparing Day 6 data to Day 0 distinguishes true cytostatic growth arrest from cytotoxic cell death.

  • Treatment: Add compounds and incubate for 6 to 10 days. Perform a half-media exchange with fresh compound on Day 4.

  • Readout: Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer. Calculate the IC₅₀ relative to the vehicle control[4].

References

  • High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Journal of Biomolecular Screening. Available at:[Link]

  • GSK2879552 | LSD1 Inhibitor. MedChemExpress / NCATS Inxight Drugs. Available at:[Link]

  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica. Available at:[Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. Available at:[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Infectious Diseases / PMC. Available at:[Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Synthesis of Structural Analogs trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a unique molecule combining three key functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a unique molecule combining three key functional groups that dictate its potential hazards: a brominated aromatic ring, a cyclopropane ring, and a carboxylic acid. A thorough risk assessment is paramount before any handling of this compound.

  • Brominated Aromatic Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract.[1] Some halogenated organic compounds are suspected carcinogens, and the risk of adverse health effects depends on the duration and level of exposure.[2] Elemental bromine, a related substance, is hazardous and can cause painful blisters on exposed skin and mucous membranes.[3][4] While this compound is not elemental bromine, the presence of a bromine atom necessitates caution.

  • Carboxylic Acids: While generally weak acids, carboxylic acids can be corrosive.[5] Contact with skin and eyes can cause irritation or burns.[6] Inhalation of dust or aerosols can also lead to respiratory irritation. It is crucial to consult Section 8 (exposure controls/personal protection) of a Safety Data Sheet for similar compounds to determine the appropriate personal protective equipment (PPE).[5]

  • Cyclopropane Derivatives: Cyclopropane itself is a highly flammable gas that can form explosive mixtures with air.[7] While the subject compound is a liquid at room temperature, the inherent strain of the cyclopropane ring could contribute to reactivity under certain conditions.

Given these considerations, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid should be handled as a potentially hazardous substance with irritant, corrosive, and unknown long-term toxicological properties.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid. The following recommendations are based on a cautious approach, assuming a moderate to high level of hazard in the absence of specific data.

Summary of Recommended PPE
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid and potential aerosols. Standard safety glasses are insufficient.[8][9]
Skin Protection - Gloves: Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. - Lab Coat: A chemically resistant lab coat or apron.Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids and some organic compounds.[8][10] A chemically resistant lab coat protects against splashes and contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or when there is a potential for aerosolization.To prevent inhalation of any vapors or aerosols that may be generated.[11]
Donning and Doffing PPE: A Procedural Approach

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (outer layer over the cuff of the lab coat)

Doffing Sequence:

  • Gloves (peel off without touching the outside)

  • Face Shield and Goggles

  • Lab Coat (fold inward to contain contaminants)

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.[11]

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure control.

  • Chemical Fume Hood: All handling of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid should be conducted in a certified chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.[9][12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][12]

Safe Handling Procedures: Minimizing Risk at Every Step

Adherence to standard laboratory safety practices is essential.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Avoid Aerosol Generation: Perform all procedures carefully to minimize the creation of splashes or aerosols.[9]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6] Have a spill kit readily available that is appropriate for halogenated organic compounds.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Spills and Decontamination

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills within a chemical fume hood, use an inert absorbent material to contain the spill.[12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by washing with soap and water.

Waste Disposal

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a halogenated organic compound and must be disposed of as hazardous waste.[2][13]

  • Waste Segregation: Halogenated waste should be collected separately from non-halogenated waste streams.[12][13][14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][12]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept tightly sealed when not in use.[2][12]

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale (>1g) or Potential for Aerosolization? small_scale->large_scale No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemically Resistant Lab Coat large_scale->ppe_level_2 Yes end Proceed with Caution ppe_level_1->end ppe_level_3 Maximum PPE: - Enhanced PPE + - NIOSH-approved Respirator ppe_level_2->ppe_level_3 Significant Aerosol Risk ppe_level_2->end Low Aerosol Risk ppe_level_3->end

Caption: PPE Selection Workflow for handling trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Perspective on halogenated organic compounds - PMC - NIH. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. [Link]

  • How to Choose PPE for Chemical Work. [Link]

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings) - Chemia. [Link]

  • Bromination of aromatic compounds without catalyst - Sciencemadness Discussion Board. [Link]

  • Laboratory Safety Guidelines. [Link]

  • Chemical Resistant Protective Gear | R.S. Hughes. [Link]

  • SAFETY DATA SHEET. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. [Link]

  • CHAPTER 5: Bromination Reactions - Books - The Royal Society of Chemistry. [Link]

  • General Chemistry Lab Safety. [Link]

  • Cyclopropane - Wikipedia. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
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Reactant of Route 2
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
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